

# (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol physical properties

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## Compound of Interest

Compound Name: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

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## An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

**Abstract:** This technical guide provides a comprehensive overview of the essential physical properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a critical chiral intermediate in the synthesis of advanced pharmaceutical agents such as the ALK/ROS1 inhibitor, Lorlatinib.<sup>[1]</sup> Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of the compound's characteristics. It details not only the known physicochemical data but also presents authoritative, field-proven protocols for the experimental determination of these properties, ensuring scientific integrity and enabling robust characterization in a research and development setting.

## Introduction and Significance

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a chiral secondary alcohol whose stereochemical purity is paramount for its successful application in asymmetric synthesis. As a key building block for Lorlatinib, an inhibitor of enzymes implicated in cancer development, the precise characterization of its physical and chemical properties is a non-negotiable aspect of quality control and process development in the pharmaceutical industry.<sup>[1]</sup> This guide elucidates these properties, grounding them in the context of their practical determination and relevance.

## Physicochemical Identity

A clear definition of the molecule's fundamental properties is the foundation of all further characterization.

Caption: Chemical structure of **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol**.

Table 1: Core Physicochemical Identifiers

Property	Value	Source
IUPAC Name	<b>(1S)-1-(5-fluoro-2-iodophenyl)ethanol</b>	PubChem[2]
CAS Number	1454847-96-1	ChemicalBook[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FO	PubChem[2]
Molecular Weight	266.05 g/mol	PubChem[2]
Computed XLogP3	2.2	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

## Physical State and Thermal Properties

The physical state of a compound provides immediate insight into its handling and purification characteristics.

### Observed Physical State

**(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** has been described both as a colorless oil following purification by column chromatography and as white crystals upon subsequent recrystallization from heptanes.[1] This duality is common for moderately sized organic molecules. The oily state likely represents the supercooled liquid or a less pure amorphous form, while the crystalline state, achieved through a thermodynamically controlled process like recrystallization, represents the more stable, ordered solid lattice. For drug development, achieving a stable crystalline form is often crucial for consistent handling, stability, and purity. The corresponding

(R)-enantiomer is ambiguously listed as a "Solid or liquid," further highlighting the compound's proximity to ambient temperature in its phase transition.[3]

## Melting Point

A specific melting point for this compound is not widely reported in the public domain. However, its ability to form crystals indicates a melting point above typical room temperature.

Expert Insight: The melting point is one of the most critical and accessible indicators of purity for a crystalline solid.[4] A sharp melting range (typically  $< 2^{\circ}\text{C}$ ) suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.[4][5]

## Authoritative Protocol: Melting Point Determination (Capillary Method)

This protocol is aligned with United States Pharmacopeia (USP) guidelines for Class Ia apparatus.[6]

Objective: To determine the melting range of a crystalline sample to assess its purity.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.
- **Capillary Loading:** Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the tube on a hard surface.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Heating:** Set the apparatus to rapidly heat to a temperature approximately  $5\text{-}10^{\circ}\text{C}$  below the expected melting point.
- **Ramped Heating:** Once the set temperature is reached, reduce the heating rate to a controlled  $1^{\circ}\text{C}$  per minute.[6][7] This slow ramp is critical for thermal equilibrium and accurate

observation.

- Observation & Recording:
  - Onset Point ( $T_1$ ): Record the temperature at which the substance first shows signs of melting, such as collapsing or the appearance of liquid.<sup>[6]</sup>
  - Clear Point ( $T_2$ ): Record the temperature at which the sample becomes a completely clear liquid.
- Reporting: The melting point is reported as the range  $T_1$  to  $T_2$ . For a highly pure substance, this range should be narrow.

## Chiroptical Properties: Optical Rotation

For a chiral molecule, optical activity is its defining physical property, confirming the presence of a non-racemic mixture of enantiomers.<sup>[8]</sup> The specific rotation is a standardized measure of this activity.

While an experimental value for **(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is not publicly available, its "(S)" designation implies it is one of two enantiomers, each of which will rotate plane-polarized light in equal but opposite directions.<sup>[9]</sup>

## Authoritative Protocol: Measurement of Specific Rotation

Objective: To determine the specific rotation  $[\alpha]$  of the chiral alcohol, which quantifies its optical activity under standard conditions.

Methodology:

- Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol or chloroform). The concentration (c), in g/mL, is a critical parameter.
- Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

- Sample Measurement:
  - Rinse and fill a polarimeter cell of a known path length ( $l$ ), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.
  - Place the cell in the polarimeter and measure the observed rotation ( $\alpha$ ) at a specified temperature ( $T$ ), usually 20°C or 25°C, and at a specific wavelength ( $\lambda$ ), typically the sodium D-line (589 nm).
- Calculation: Calculate the specific rotation using the formula:  $[\alpha]\lambda T = \alpha / (l \times c)$
- Reporting: Report the specific rotation with all parameters, e.g.,  $[\alpha]_D^{20} = -X.X$  ( $c$  1.0,  $\text{CHCl}_3$ ). The sign (+ for dextrorotatory, - for levorotatory) is the key identifier.

## Solubility Profile

Understanding the solubility of a pharmaceutical intermediate is crucial for designing purification processes (crystallization, chromatography) and for predicting its behavior in subsequent reaction steps.<sup>[10]</sup>

## Qualitative Assessment

The purification procedure provides valuable qualitative data:

- Soluble in: Mixtures of ethyl acetate and cyclohexane (used for column chromatography).<sup>[1]</sup>
- Sparingly Soluble/Insoluble in: Heptanes (used as an anti-solvent for recrystallization).<sup>[1]</sup>  
This suggests the compound is of intermediate polarity. The precursor ketone is described as "slightly soluble in water".<sup>[11][12]</sup>

## Authoritative Protocol: Equilibrium Solubility Assessment

This protocol is based on the "shake-flask" method endorsed by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.<sup>[13][14]</sup>

Objective: To quantify the equilibrium solubility of the compound in various pharmaceutically relevant solvents.

#### Methodology:

- **System Preparation:** For each solvent to be tested (e.g., pH 1.2 buffer, pH 6.8 buffer, methanol, acetone, heptane), add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
  - **Expert Insight:** "Excess" is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.[\[15\]](#)
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C for process chemistry, 37°C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) until the concentration of the solute in the solution reaches a constant value.
- **Phase Separation:** Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.
- **Reporting:** Report the solubility in units of mg/mL or g/L for each solvent at the specified temperature.

## Spectroscopic and Chromatographic Profile

Analytical techniques provide the definitive "fingerprint" of the molecule, confirming its structure, purity, and enantiomeric composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):[\[1\]](#)

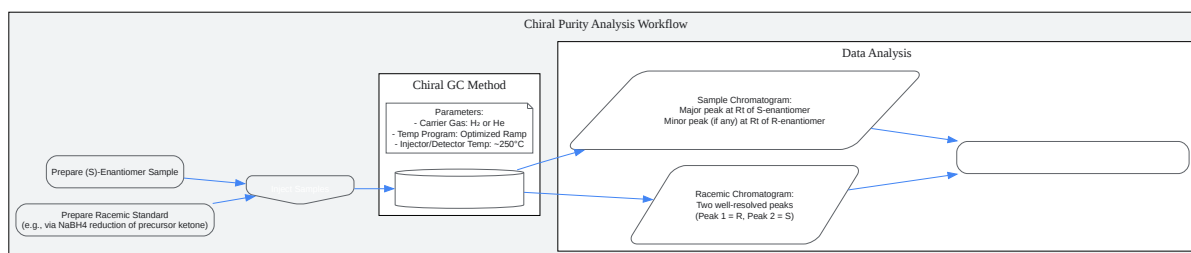
- $\delta$  7.73 (dd, 1H): Aromatic proton, likely ortho to the iodine atom.
- $\delta$  7.32 (dd, 1H): Aromatic proton.

- $\delta$  6.74 (ddd, 1H): Aromatic proton, likely coupled to both fluorine and other protons.
- $\delta$  4.99 - 5.04 (m, 1H): The methine proton (CH-OH) at the chiral center.
- $\delta$  2.01 (d, 1H): The hydroxyl proton (-OH), which appears as a doublet due to coupling with the methine proton.
- $\delta$  1.44 (d, 3H): The methyl protons (-CH<sub>3</sub>), which appear as a doublet due to coupling with the methine proton.

## Chromatographic Purity and Enantiomeric Excess

Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers.

Expert Insight: For a chiral intermediate, confirming high enantiomeric excess (e.e.) is as important as confirming chemical purity. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the gold-standard methods for this determination.<sup>[16][17]</sup> The choice between GC and HPLC depends on the volatility and thermal stability of the compound.



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Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral GC Analysis: A reported method successfully resolved the enantiomers using a CP-Chirasil-Dex CB column, which is a cyclodextrin-based chiral stationary phase (CSP).<sup>[1]</sup>

- Retention Time (minor enantiomer): 17.7 minutes
- Retention Time (major enantiomer): 19.4 minutes
- Result: A high enantiomeric excess of 96% e.e. was determined.<sup>[1]</sup>

## Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound. While specific safety data for the (S)-enantiomer is not available, data from the corresponding (R)-enantiomer and the ketone precursor provide a reliable basis for handling procedures.<sup>[3]</sup><sup>[18]</sup>

- Hazard Statements (Inferred):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.<sup>[19]</sup>
- Storage Conditions: Store in a tightly sealed container in a dry, dark place. For long-term stability, refrigeration at 2-8°C is recommended.<sup>[3]</sup>

## Conclusion

**(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol** is a well-defined chiral intermediate whose physical properties are consistent with a moderately polar, crystalline organic solid. Its identity is



unequivocally confirmed by NMR spectroscopy, while its critical stereochemical purity is quantifiable by chiral gas chromatography. This guide has provided not only the known physical data but also the authoritative experimental frameworks required to verify these properties. For professionals in drug development, the application of these robust protocols is fundamental to ensuring the quality, consistency, and ultimate success of synthesizing complex, life-saving pharmaceuticals.

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## References

- 1. (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol | 1454847-96-1 [chemicalbook.com]
- 2. (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | C<sub>8</sub>H<sub>8</sub>FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(5-Fluoro-2-iodophenyl)ethanol | 1454852-98-2 [sigmaaldrich.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. resolvemass.ca [resolvemass.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. Melting Range or Temperature (Apparatus and Determination) | Pharmaguideline [pharmaguideline.com]
- 8. Optical rotation - Wikipedia [en.wikipedia.org]
- 9. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. echemi.com [echemi.com]
- 12. 5'-fluoro-2'-Iodoacetophenone | 914225-70-0 [chemicalbook.com]
- 13. who.int [who.int]
- 14. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. 914225-70-0|1-(5-Fluoro-2-iodophenyl)ethanone|BLD Pharm [bldpharm.com]
- 19. fishersci.com [fishersci.com]
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